molecular formula C11H9ClN2OS B1435096 6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one CAS No. 221121-51-3

6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Cat. No.: B1435096
CAS No.: 221121-51-3
M. Wt: 252.72 g/mol
InChI Key: VMJVXLOVYYOMIO-UHFFFAOYSA-N
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Description

6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a pyrimidinone ring, which also contains a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one typically involves the reaction of 4-chlorobenzyl chloride with thiourea and an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzyl chloride: A precursor in the synthesis of the compound.

    Thiourea: Another precursor used in the synthesis.

    Dihydropyrimidines: Compounds with a similar pyrimidine ring structure.

Uniqueness

6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is unique due to the presence of both a 4-chlorobenzyl group and a thioxo group on the pyrimidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJVXLOVYYOMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
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6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
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6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
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6-(4-chloro-benzyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

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